

Technical Guide: Solubility of Nitroanilines with a Focus on 2-Methoxy-4-nitroaniline

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Compound of Interest

Compound Name: 2-(2-Hydroxyethoxy)-4-nitroaniline

Cat. No.: B8602219

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Disclaimer: Direct experimental data on the solubility of **2-(2-Hydroxyethoxy)-4-nitroaniline** in organic solvents is not readily available in the current scientific literature. This guide provides a comprehensive overview of the solubility of a structurally similar compound, 2-Methoxy-4-nitroaniline, to serve as a valuable reference for researchers, scientists, and drug development professionals. The principles and methodologies described herein are broadly applicable to the study of nitroaniline solubility.

Introduction

The solubility of active pharmaceutical ingredients (APIs) and key intermediates in organic solvents is a critical parameter in drug development and manufacturing. It influences crystallization, purification, formulation, and bioavailability. This guide focuses on the solubility characteristics of 2-Methoxy-4-nitroaniline, an important intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.[1][2] Understanding its solubility behavior in different solvents is essential for process optimization and ensuring product quality.

Quantitative Solubility Data of 2-Methoxy-4nitroaniline

The solubility of 2-Methoxy-4-nitroaniline has been determined in a range of organic solvents at various temperatures. The following table summarizes the mole fraction solubility (x) at different temperatures.

Table 1: Mole Fraction Solubility of 2-Methoxy-4-nitroaniline in Various Organic Solvents



Te mp erat ure (K)	Met han ol	Eth ano I	n- Pro pan ol	Iso pro pan ol	n- But ano I	Eth yl Ace tate	Ace toni trile	1,4- Dio xan e	N- met hyl pyrr olid one (NM P)	Dim eth yl sulf oxi de (DM SO)	Eth yle ne gly col (EG	Wat er
278. 15	-	-	-	-	-	-	-	-	-	-	-	-
283. 15	-	-	-	-	-	-	-	-	-	-	-	-
288. 15	-	-	-	-	-	-	-	-	-	-	-	-
293. 15	-	-	-	-	-	-	-	-	-	-	-	-
298. 15	-	-	-	-	-	-	-	-	-	-	-	-
303. 15	-	-	-	-	-	-	-	-	-	-	-	-
308. 15	-	-	-	-	-	-	-	-	-	-	-	-
313. 15	-	-	-	-	-	-	-	-	-	-	-	-
318. 15	-	-	-	-	-	-	-	-	-	-	-	-
323. 15	-	-	-	-	-	-	-	-	-	-	-	-

Note: Specific mole fraction values at each temperature were not available in the provided search results. However, the general trend of solubility has been reported.



A study on the solubility of 2-Methoxy-4-nitroaniline in several monosolvents and aqueous solvent mixtures revealed the following trend in solubility from highest to lowest[1][3][4]:

- In pure solvents: N-methylpyrrolidone (NMP) > Dimethyl sulfoxide (DMSO) > 1,4-Dioxane >
 Ethyl acetate > Acetonitrile > Ethanol > Methanol > n-Propanol > Isopropanol > Ethylene
 glycol (EG) > n-Butanol > Water.[1][3]
- In aqueous mixtures at the same temperature and mass fraction of the organic solvent, the
 mole fraction solubility was greater in a DMSO and water mixture compared to isopropanol +
 water, ethylene glycol + water, and n-propanol + water mixtures.[4]

The solubility was observed to increase with increasing temperature in all tested solvents.[3][4]

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The "shake-flask" method is a commonly employed technique for determining the equilibrium solubility of a solid in a solvent.[3][4]

Isothermal Shake-Flask Method

This method involves equilibrating a surplus of the solid solute with the solvent at a constant temperature until the solution is saturated.

Materials and Apparatus:

- 2-Methoxy-4-nitroaniline (or the compound of interest)
- Selected organic solvents (analytical grade)
- Thermostatic shaker bath
- Calibrated thermometer
- Analytical balance
- Centrifuge



- High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer
- Syringe filters (e.g., 0.45 μm)

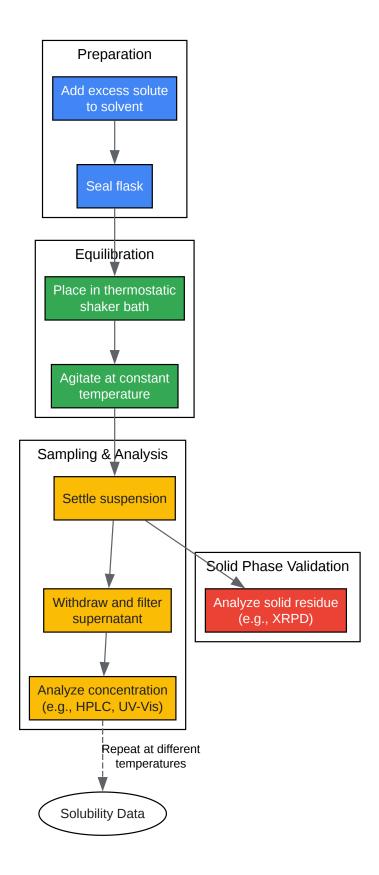
Procedure:

- An excess amount of 2-Methoxy-4-nitroaniline is added to a known volume of the selected solvent in a sealed flask.
- The flask is placed in a thermostatic shaker bath maintained at a constant temperature (e.g., 278.15 K).[3][4]
- The mixture is agitated for a sufficient time (typically 24 to 72 hours) to ensure equilibrium is reached.[5]
- After equilibration, the agitation is stopped, and the suspension is allowed to settle.
- A sample of the supernatant is withdrawn using a pre-heated or pre-cooled syringe to match
 the experimental temperature and immediately filtered through a syringe filter to remove any
 undissolved solid.
- The concentration of the solute in the filtrate is then determined using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.[6][7]
- The experiment is repeated at different temperatures to determine the temperature dependence of solubility.[3][4]
- To ensure the solid phase has not undergone any transformation (e.g., polymorphism or solvate formation) during the experiment, the solid residue is often analyzed using techniques like X-ray powder diffraction (XRPD).[4]

Visualization of Workflows Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the isothermal shake-flask method.





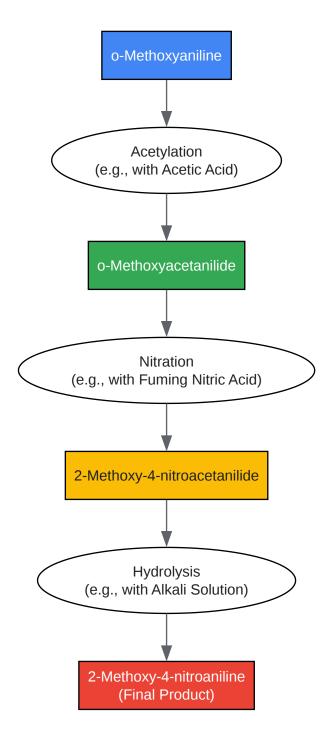
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Caption: General workflow for the isothermal shake-flask solubility determination method.



Logical Relationship in Synthesis of 2-Methoxy-4nitroaniline

The synthesis of 2-Methoxy-4-nitroaniline typically involves a multi-step process starting from o-methoxyaniline.



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Caption: Key steps in the synthesis of 2-Methoxy-4-nitroaniline.

Thermodynamic Modeling of Solubility

The experimental solubility data can be correlated using various thermodynamic models to predict solubility at different conditions. Commonly used models include:

- The modified Apelblat equation[6]
- The Buchowski–Ksiazaczak (λh) equation[6]
- The Wilson model[6]
- The Non-Random Two-Liquid (NRTL) model[6]

These models are valuable for interpolating and extrapolating solubility data, which is crucial for process design and optimization. The selection of an appropriate model depends on the specific solute-solvent system and the desired accuracy of the prediction.

Conclusion

While specific solubility data for **2-(2-Hydroxyethoxy)-4-nitroaniline** remains to be determined, the information available for the structurally similar compound, 2-Methoxy-4-nitroaniline, provides a strong foundation for researchers. The experimental protocols and thermodynamic modeling approaches discussed in this guide are standard practices in the field and can be directly applied to determine and analyze the solubility of **2-(2-Hydroxyethoxy)-4-nitroaniline** or any other solid organic compound in various solvents. Such studies are indispensable for the efficient development of chemical and pharmaceutical processes.

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